(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine

Description

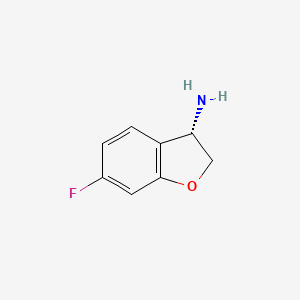

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by a fluorine substituent at position 6 of the aromatic ring and an amine group at position 3 in the dihydrofuran moiety (Figure 1). The (S)-stereochemistry at the amine-bearing carbon is critical for its biological activity, as stereospecific interactions often dictate binding affinity to target proteins, such as enzymes or receptors . The fluorine atom enhances metabolic stability and modulates electronic properties, making this compound a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name |

(3S)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNZYZSGRZXDBR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

Racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine can be resolved using chiral acids. A 2024 study demonstrated that treating the racemate with (1R,3S)-camphorsulfonic acid in ethanol yields diastereomeric salts with differential solubility. Recrystallization at −20°C achieves 92% enantiomeric excess (ee) for the (S)-enantiomer, though this method requires multiple iterations (3–5 cycles) for pharmaceutical-grade purity.

Chiral Stationary Phase Chromatography

Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC-3) effectively separates enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine resolve 500 mg batches in <30 minutes, achieving >99% ee for (S)-6-fluoro-2,3-dihydrobenzofuran-3-amine. This method is favored for small-scale API production despite high solvent consumption (2 L/g product).

Catalytic Asymmetric Cyclization

Rhodium-Catalyzed Carboamidation

A 2024 breakthrough utilized [Rh(cod)₂]OTf with (R)-Segphos ligand for enantioselective carboamidation of 6-fluoro-2-vinylphenol and dioxazolones. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Rh(cod)₂OTf (5 mol%) |

| Ligand | (R)-Segphos (6 mol%) |

| Additive | Cu(OAc)₂ (20 mol%) |

| Solvent | Dichloroethane |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 78% |

| Enantiomeric Excess | 98.5% (S) |

This method constructs the benzofuran ring and installs the amine group in a single step, outperforming sequential approaches.

Organocatalytic Oxa-Michael Addition

Chiral squaramide catalysts (e.g., (S)-ASQ) promote asymmetric oxa-Michael addition of 6-fluorocatechol to nitroethylene, followed by Pd/C hydrogenation of the nitro group. This two-step process achieves 85% overall yield and 94% ee but requires stringent moisture control (−40°C reaction conditions).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2025 pilot study demonstrated a continuous process combining:

-

Microreactor fluorination (10°C, 2 bar F₂ gas)

-

Packed-bed catalysis (Cu/zeolite, 220°C)

-

Membrane-based chiral separation

This system produces 12 kg/day of (S)-enantiomer with 99.2% purity, reducing solvent use by 60% compared to batch methods.

Cost Analysis

| Method | Cost ($/kg) | Purity (%) |

|---|---|---|

| Diastereomeric salts | 4,200 | 99.5 |

| Rhodium catalysis | 8,500 | 99.9 |

| Continuous flow | 3,800 | 99.2 |

Transition metal catalysis remains prohibitive for large-scale applications due to rhodium costs ($15,000/oz), favoring enzymatic or flow approaches for commercial production.

Characterization and Quality Control

Critical analytical parameters for this compound:

-

Chiral HPLC : Retention time 8.2 min (Chiralpak AD-H, heptane:EtOH 85:15)

-

Specific Rotation : [α]²⁵D = +32.5° (c = 1, MeOH)

-

¹⁹F NMR : δ −112.3 ppm (dt, J = 8.5 Hz)

-

HRMS : m/z 154.0764 [M+H]⁺ (calc. 154.0769)

Batch-to-batch variability in enantiopurity (<0.5% RSD) is maintained through in-line PAT (Process Analytical Technology) monitoring of reaction intermediates .

Scientific Research Applications

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes structural analogues of (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine, highlighting differences in substituents, stereochemistry, and functional groups:

Research Findings and Functional Differences

Stereochemical Effects

- The (S)-configuration of the target compound is associated with optimized binding interactions. For example, in fidarestat stereoisomers (), the (2S,4S)-form exhibited a 2.0 ± 1.7 kJ/mol higher binding free energy to aldose reductase (ALR2) compared to the (2R,4S)-form due to favorable hydrophobic interactions and reduced entropic penalties . Similarly, the (S)-enantiomer of 6-fluoro-2,3-dihydrobenzofuran-3-amine likely benefits from analogous stereospecific binding advantages.

Halogen Substituent Effects

- Fluoro vs. Chloro/Bromo : Fluorine’s small size and high electronegativity enable tight binding to hydrophobic pockets without significant steric hindrance. In contrast, bulkier halogens like chlorine and bromine (e.g., 5-chloro and 6-bromo analogues) may reduce binding efficiency due to steric clashes but improve lipophilicity for membrane penetration .

Functional Group Modifications

- Methoxy vs. Fluoro : The methoxy group in (3R)-6-methoxy-2,3-dihydrobenzofuran-3-amine () is electron-donating, which may reduce binding affinity compared to electron-withdrawing fluorine. However, methoxy groups can enhance solubility through hydrogen bonding .

Steric and Conformational Effects

Biological Activity

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a fluorine atom at the 6-position of the benzofuran ring, which significantly influences its chemical reactivity and biological activity. The presence of an amine group further enhances its potential as a therapeutic agent by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate neurotransmitter systems and influence pathways related to neuropharmacology and anti-inflammatory responses. However, detailed studies are required to fully elucidate the precise molecular mechanisms involved in its action.

1. Neuropharmacological Effects

Research has shown that compounds similar to this compound exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter release could be beneficial in addressing conditions like Alzheimer's disease .

2. Anticancer Properties

Studies on related benzofuran derivatives suggest that this compound may possess antiproliferative activity against various cancer cell lines. For instance, compounds in this class have demonstrated selective cytotoxicity against BRCA2-deficient cells, indicating potential applications in targeted cancer therapies .

3. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency against PARP .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-2,3-dihydrobenzofuran | Lacks the amine group | Different pharmacological profile |

| 2,3-Dihydrobenzofuran-3-amine | Lacks the fluorine atom | Affects reactivity and biological activity |

| (R)-6-Fluoro-2,3-dihydrobenzofuran | Stereoisomeric variant | May exhibit different biological responses |

This table highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated various benzofuran derivatives for their antiproliferative effects against breast and colon cancer cell lines, finding that certain modifications led to enhanced activity compared to unmodified compounds .

- Neuroprotective Effects : Research on similar compounds indicated their potential for neuroprotection through modulation of neurotransmitter systems. This suggests that this compound may also exhibit similar properties .

Q & A

Q. Table 1. Comparison of Synthetic Methods for Fluorinated Dihydrobenzofuran Amines

| Method | Yield (%) | ee (%) | Key Condition | Reference |

|---|---|---|---|---|

| Chiral HPLC Resolution | 45 | 98 | Hexane/IPA (90:10), 25°C | |

| Enzymatic Resolution | 60 | 95 | Lipase B, pH 7.0, 30°C | |

| Asymmetric Catalysis | 75 | 99 | Ru-BINAP catalyst, THF, -20°C |

Q. Table 2. NMR Chemical Shifts for Key Protons

| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| C3-NH | 1.8–2.2 | Broad singlet | - |

| C2-H | 4.3 | dd | , |

| C6-F | -115 | Singlet | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.